molecular formula C10H7BrO2 B11871403 2-Bromonaphthalene-1,4-diol CAS No. 73661-08-2

2-Bromonaphthalene-1,4-diol

Cat. No.: B11871403
CAS No.: 73661-08-2
M. Wt: 239.06 g/mol
InChI Key: AIJVNGWXKHLNBH-UHFFFAOYSA-N
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Description

2-Bromonaphthalene-1,4-diol is an organic compound with the molecular formula C10H7BrO2 It is a brominated derivative of naphthalene, characterized by the presence of bromine and hydroxyl groups on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromonaphthalene-1,4-diol typically involves the bromination of naphthalene derivatives. One common method is the bromination of 1,4-dihydroxynaphthalene using bromine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromonaphthalene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromonaphthalene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromonaphthalene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromonaphthalene: Lacks the hydroxyl groups present in 2-Bromonaphthalene-1,4-diol.

    1,4-Dihydroxynaphthalene: Lacks the bromine atom present in this compound.

    2-Bromo-1,4-naphthoquinone: An oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity.

Biological Activity

2-Bromonaphthalene-1,4-diol is an organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and applications in various fields based on a review of available literature.

Chemical Structure and Properties

This compound features a naphthalene backbone with two hydroxyl (-OH) groups at the 1 and 4 positions and a bromine atom at the 2 position. This unique structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions:

  • Oxidation : The hydroxyl groups can be oxidized to form reactive quinones, which may interact with cellular components.
  • Reduction : The bromine atom can be reduced, potentially leading to the formation of less reactive derivatives.
  • Substitution : The bromine atom can be replaced by other nucleophiles, altering the compound's biological profile.

These reactions suggest that this compound may influence cellular processes through redox cycling and interaction with biomolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on naphthoquinones have demonstrated antibacterial effects against various pathogens. The mechanism often involves the generation of reactive oxygen species (ROS), which can damage bacterial cell membranes and DNA .

Anticancer Potential

Naphthalene derivatives have been investigated for their anticancer properties. The ability of this compound to form reactive intermediates may contribute to its cytotoxic effects on cancer cells. Some studies suggest that such compounds can induce apoptosis in cancer cells through oxidative stress pathways .

Antioxidant Activity

The presence of hydroxyl groups in this compound may confer antioxidant properties. These groups can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Fieser et al. (1946)Investigated the synthesis of naphthoquinones from related compounds; highlighted potential antimicrobial activity.
Khambay et al. (1996)Reported on the synthesis of brominated naphthoquinones with demonstrated pesticide properties.
Baral et al. (2016)Studied the synthesis pathways for this compound derivatives; noted their potential in drug development .

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents against infections and cancer.

Properties

CAS No.

73661-08-2

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

2-bromonaphthalene-1,4-diol

InChI

InChI=1S/C10H7BrO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5,12-13H

InChI Key

AIJVNGWXKHLNBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)Br)O

Origin of Product

United States

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